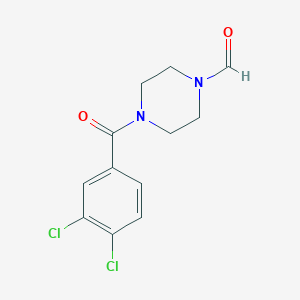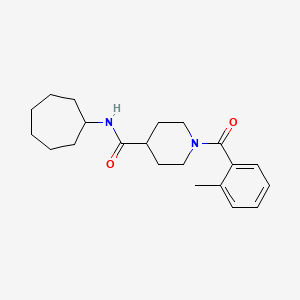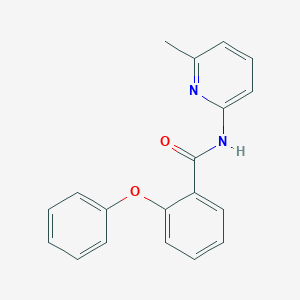
N-methyl-2-quinolinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-quinolinecarbothioamide, also known as Lucidril or Centrophenoxine, is a nootropic drug that has been extensively studied for its potential benefits in improving cognitive function and memory. It is a synthetic compound that was first developed in the 1950s and has since been used in various scientific research studies.
作用機序
The exact mechanism of action of N-methyl-2-quinolinecarbothioamide is not fully understood. It is believed to work by increasing the levels of acetylcholine in the brain, which enhances cognitive function and memory. It may also have antioxidant properties that protect the brain from damage.
Biochemical and Physiological Effects:
N-methyl-2-quinolinecarbothioamide has been found to increase the levels of acetylcholine in the brain, which enhances cognitive function and memory. It has also been shown to have antioxidant properties that protect the brain from damage. Additionally, it has been found to increase the levels of RNA and protein synthesis in the brain, which may contribute to its cognitive-enhancing effects.
実験室実験の利点と制限
The advantages of using N-methyl-2-quinolinecarbothioamide in lab experiments include its well-established safety profile and its ability to enhance cognitive function and memory. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research on N-methyl-2-quinolinecarbothioamide. These include:
1. Exploring its potential use in treating cognitive impairments associated with aging and neurodegenerative diseases such as Alzheimer's disease.
2. Investigating its potential as a neuroprotective agent that can prevent or slow down the progression of neurodegenerative diseases.
3. Studying its effects on other neurotransmitter systems in the brain, such as dopamine and serotonin.
4. Investigating its potential as a treatment for other conditions such as depression and anxiety.
5. Exploring the potential of N-methyl-2-quinolinecarbothioamide in combination with other nootropic compounds for enhanced cognitive effects.
In conclusion, N-methyl-2-quinolinecarbothioamide is a synthetic compound that has been extensively studied for its potential benefits in improving cognitive function and memory. Its mechanism of action is not fully understood, but it is believed to work by increasing the levels of acetylcholine in the brain and may also have antioxidant properties. While it has several advantages for lab experiments, further research is needed to fully understand its potential benefits and limitations. There are several potential future directions for research on N-methyl-2-quinolinecarbothioamide, including its use in treating cognitive impairments associated with aging and neurodegenerative diseases and its potential as a neuroprotective agent.
合成法
The synthesis of N-methyl-2-quinolinecarbothioamide involves the reaction of dimethylaminoethyl chloride with quinoline-2-carbonyl chloride in the presence of sodium ethoxide. The resulting product is then treated with hydrogen sulfide to obtain the final compound.
科学的研究の応用
N-methyl-2-quinolinecarbothioamide has been widely studied for its potential benefits in improving cognitive function and memory. It has been shown to increase the levels of acetylcholine in the brain, a neurotransmitter that is essential for learning and memory. It has also been found to have antioxidant properties and can protect the brain from oxidative stress.
特性
IUPAC Name |
N-methylquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-12-11(14)10-7-6-8-4-2-3-5-9(8)13-10/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYPTPQUSFWMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylquinoline-2-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5765312.png)


![3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5765345.png)


![methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5765367.png)
![2-(2,4-dimethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5765369.png)

![2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5765388.png)

![ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B5765412.png)